molecular formula C14H14N2OS B11097228 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylethanone

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylethanone

Cat. No.: B11097228
M. Wt: 258.34 g/mol
InChI Key: IYYQEBHMBSFZGG-UHFFFAOYSA-N
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Description

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE is a compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a phenyl group attached to an ethanone moiety via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with a phenacyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the electrophilic carbon of the phenacyl bromide, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE involves its interaction with molecular targets such as enzymes. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-PHENYLETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-phenylethanone

InChI

InChI=1S/C14H14N2OS/c1-10-8-11(2)16-14(15-10)18-9-13(17)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3

InChI Key

IYYQEBHMBSFZGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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